1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

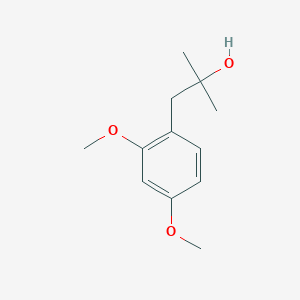

1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a tertiary alcohol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions, often in an inert atmosphere to prevent moisture interference. The resulting intermediate is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 1-(2,4-Dimethoxyphenyl)-2-methylpropan-2-one.

Reduction: 1-(2,4-Dimethoxyphenyl)-2-methylpropane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions due to its structural features.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various pharmaceuticals.

Wirkmechanismus

The mechanism by which 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol exerts its effects is primarily through its interaction with biological molecules. The methoxy groups and the tertiary alcohol can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s binding affinity to various molecular targets. These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-(3,4-Dimethoxyphenyl)-2-methyl-2-propanol

- 1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol

- 1-(2,4-Dimethoxyphenyl)-2-propanol

Uniqueness: 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol is unique due to the specific positioning of the methoxy groups and the presence of a tertiary alcohol. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo selective oxidation and reduction reactions, as well as its potential pharmacological properties, make it a valuable molecule for research and industrial applications.

Biologische Aktivität

1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features a dimethoxy-substituted phenyl group attached to a branched alcohol moiety, which is crucial for its biological interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of methoxy groups on the aromatic ring enhances the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals. This property is essential in mitigating oxidative stress-related diseases.

Case Study:

A study demonstrated that related compounds effectively reduced oxidative stress markers in cellular models, suggesting that this compound could have similar effects.

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors of this enzyme are valuable in cosmetic and therapeutic applications for skin pigmentation disorders.

- Mechanism: The compound may inhibit tyrosinase activity through competitive inhibition, where it binds to the active site of the enzyme.

- Research Findings: A related study indicated that structurally similar compounds showed IC50 values significantly lower than traditional inhibitors like kojic acid, suggesting strong potential for this compound as a skin-lightening agent .

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Kojic Acid | 200 | Nesterov et al. |

| Other Inhibitors | Varies | Various Studies |

3. Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. The presence of hydroxyl and methoxy groups has been linked to increased antimicrobial efficacy against various pathogens.

- Mechanism: These compounds disrupt bacterial cell membranes or inhibit critical metabolic pathways.

- Case Study: In vitro tests showed that similar phenolic compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Pharmacological Implications

The biological activities of this compound suggest several pharmacological applications:

- Cosmetic Industry: As a skin-whitening agent due to its tyrosinase inhibitory effects.

- Pharmaceuticals: Potential use in formulations aimed at reducing oxidative stress and treating skin disorders.

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,13)8-9-5-6-10(14-3)7-11(9)15-4/h5-7,13H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISZWUTWHFJAQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=C(C=C(C=C1)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.